1-(5-((2,5-Dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-((2,5-Dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea is a complex organic compound that features a thiadiazole ring, a thiophenyl group, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-((2,5-Dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions.
Introduction of the 2,5-Dimethylbenzyl Group: This step involves the alkylation of the thiadiazole ring with 2,5-dimethylbenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Urea Moiety: The final step involves the reaction of the intermediate with thiophen-2-yl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(5-((2,5-Dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring and thiophenyl group can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The benzyl and thiophenyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding amines or alcohols.
Scientific Research Applications
1-(5-((2,5-Dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Possible use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-((2,5-Dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets. The thiadiazole ring and thiophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
1-(5-((2,5-Dimethylphenyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea: Similar structure but with a phenyl group instead of a benzyl group.
1-(5-((2,5-Dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(phenyl)urea: Similar structure but with a phenyl group instead of a thiophenyl group.
Uniqueness
1-(5-((2,5-Dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the thiadiazole ring and the thiophenyl group makes it a versatile compound for various applications.
Biological Activity
1-(5-((2,5-Dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea is a compound that belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article aims to explore the biological activity of this specific compound through various studies and findings.
Chemical Structure and Synthesis
The compound features a thiadiazole ring linked to a thiophenyl urea moiety, which is pivotal in its biological interactions. The synthesis typically involves the reaction of thiadiazole derivatives with urea or thiourea under controlled conditions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines. In vitro evaluations demonstrated that compounds with similar structures exhibited IC50 values ranging from 0.37 µM to 7.91 µM against HeLa and A549 cells, indicating strong antiproliferative activity .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Thiadiazole derivatives have demonstrated moderate to good inhibition against bacterial and fungal strains at concentrations between 12.5 µg/mL and 100 µg/mL . These findings suggest that the compound may be effective in treating infections caused by resistant strains.
Urease Inhibition
One of the notable biological activities of thiadiazole derivatives is their ability to inhibit urease, an enzyme implicated in various gastrointestinal disorders. The compound has shown promising urease inhibitory activity with IC50 values significantly lower than traditional inhibitors like thiourea . Specifically, certain analogs exhibited IC50 values as low as 0.87 µM, indicating a robust potential for therapeutic applications in managing urease-related conditions.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the thiadiazole ring significantly influence biological activity. For example, the presence of substituents such as halogens or alkyl groups can enhance the potency against urease and cancer cell lines .
Compound | IC50 (µM) | Activity Type |
---|---|---|
6a | 0.87 | Urease Inhibition |
5d | 0.37 | Anticancer (HeLa) |
Thiourea | 22.54 | Positive Control (Urease) |
The mechanisms through which these compounds exert their biological effects are varied:
- Anticancer Activity : Induction of apoptosis in cancer cells has been observed, particularly through caspase activation pathways .
- Antimicrobial Activity : The exact mechanism remains under investigation but likely involves disruption of microbial cell wall synthesis or function.
- Urease Inhibition : Molecular docking studies have shown that these compounds effectively bind to the urease active site, preventing substrate access .
Case Studies
In a study focusing on mice treated with similar thiadiazole derivatives, significant improvements in liver enzyme levels were noted, suggesting potential protective effects against liver damage . The administration resulted in decreased levels of glutamic oxaloacetic acid transaminase (GOT) and glutamic pyruvic acid transaminase (GPT), indicating enhanced liver function.
Properties
IUPAC Name |
1-[5-[(2,5-dimethylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS3/c1-10-5-6-11(2)12(8-10)9-23-16-20-19-15(24-16)18-14(21)17-13-4-3-7-22-13/h3-8H,9H2,1-2H3,(H2,17,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCPLNVNHIPLBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NN=C(S2)NC(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.